Fmoc-NH-PEG10-acid

PROTAC Linker Length Bioconjugation Spacer Hydrodynamic Radius

Fmoc-NH-PEG10-acid (CAS 2101563-45-3) is a heterobifunctional polyethylene glycol (PEG) derivative with a precisely defined molecular weight of 751.86 g/mol and the molecular formula C38H57NO14. It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, bridged by a hydrophilic PEG10 spacer.

Molecular Formula C38H57NO14
Molecular Weight 751.9 g/mol
CAS No. 2101563-45-3
Cat. No. B1459011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG10-acid
CAS2101563-45-3
Molecular FormulaC38H57NO14
Molecular Weight751.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41)
InChIKeyNAILXQLIMFAMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG10-acid (CAS 2101563-45-3): A Defined PEG Linker for Controlled Bioconjugation and PROTAC Synthesis


Fmoc-NH-PEG10-acid (CAS 2101563-45-3) is a heterobifunctional polyethylene glycol (PEG) derivative with a precisely defined molecular weight of 751.86 g/mol and the molecular formula C38H57NO14 . It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, bridged by a hydrophilic PEG10 spacer . This monodisperse structure ensures batch-to-batch reproducibility, a critical attribute for the synthesis of complex molecules like proteolysis-targeting chimeras (PROTACs), where it serves as a linker, and for applications in peptide modification and bioconjugation .

Why Fmoc-NH-PEG10-acid Cannot Be Replaced by Analogous PEG Linkers in Critical Synthetic Workflows


Generic substitution of Fmoc-NH-PEG10-acid with other Fmoc-PEGn-acid derivatives or polydisperse PEG reagents introduces significant and quantifiable risks to experimental outcomes. While all share the same functional end-groups, their different PEG spacer lengths and molecular weight distributions directly dictate critical molecular properties. For instance, the PEG chain length governs the hydrodynamic radius of a final conjugate, which impacts its in vivo pharmacokinetics, biodistribution, and ability to form a ternary complex with the desired geometry in PROTAC applications [1]. Furthermore, the monodisperse nature of Fmoc-NH-PEG10-acid (a single molecular weight of 751.86 Da ) ensures reproducible synthesis and straightforward analytical characterization, a stark contrast to polydisperse PEG mixtures (e.g., HOOC-PEG-NH-FMOC, MW:1000), which introduce heterogeneity that can complicate purification and lead to irreproducible biological data [2].

Quantitative Evidence for Selecting Fmoc-NH-PEG10-acid over Other PEG Linkers


Precise PEG10 Spacer Length as a Differentiator from Shorter Fmoc-PEGn-Acid Linkers

The PEG10 spacer in Fmoc-NH-PEG10-acid provides a specific, longer reach compared to shorter analogs like Fmoc-NH-PEG4-acid, which is critical for applications requiring a defined distance between conjugated moieties. This increased spacer length directly translates to a larger hydrodynamic radius for the final conjugate, a key determinant of its in vivo behavior [1].

PROTAC Linker Length Bioconjugation Spacer Hydrodynamic Radius

Monodisperse Nature vs. Polydisperse PEG-COOH in Reproducible Synthesis

Fmoc-NH-PEG10-acid is a monodisperse compound with a single, exact molecular weight of 751.86 g/mol . This is a fundamental differentiation from polydisperse PEG-carboxylic acids of a similar average molecular weight (e.g., MW:1000), which are heterogeneous mixtures of chain lengths [1]. This homogeneity ensures that each conjugation event yields a well-defined product, simplifying purification and enabling robust analytical characterization.

Monodisperse PEG Polydisperse PEG Synthetic Reproducibility Analytical Characterization

Orthogonal Fmoc/COOH Functionality vs. Alternative Protection Schemes

The combination of an Fmoc-protected amine and a free carboxylic acid in Fmoc-NH-PEG10-acid provides a well-established orthogonal protection strategy. The Fmoc group is quantitatively cleaved under mild basic conditions (e.g., 20% piperidine in DMF), a standard and efficient process in solid-phase peptide synthesis (SPPS) [1]. This contrasts with linkers using alternative amine protecting groups like tert-butyloxycarbonyl (Boc), which require acidic cleavage that may be incompatible with other sensitive functional groups or resin types.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection

High Assayed Purity and Stability Profile for Procurement Confidence

Commercially available Fmoc-NH-PEG10-acid is supplied with a high and well-defined purity specification. For example, material from TargetMol is offered at 99.25% purity , and from MedChemExpress at 98.0% . This is paired with a predicted pKa of 4.28 ± 0.10 for the carboxylic acid and defined storage conditions (-20°C, under inert gas) to ensure stability, allowing for confident procurement and long-term use in sensitive research .

Purity Analysis HPLC Purity Chemical Stability Procurement Specification

Hydrophilicity Enhancement vs. Alkyl Chain Linkers in Bioconjugation

The PEG10 spacer of Fmoc-NH-PEG10-acid imparts significant hydrophilicity to conjugated molecules, a key advantage over hydrophobic alkyl chain linkers of comparable length (e.g., aminohexanoic acid). This enhanced aqueous solubility is crucial for maintaining the biological activity and preventing aggregation of sensitive biomolecules like proteins and antibodies in physiological buffers [1]. The effect is class-level: as PEG chain length increases, the conjugate's hydrophilicity and hydrodynamic volume increase correspondingly [2].

PEGylation Hydrophilicity Bioconjugate Solubility PEG Linker

Recommended Applications of Fmoc-NH-PEG10-acid Based on Evidence-Based Differentiation


Synthesis of Next-Generation PROTACs with Optimized Ternary Complex Geometry

The precisely defined 10-unit PEG spacer of Fmoc-NH-PEG10-acid is ideally suited for constructing PROTACs where the required distance between the E3 ligase ligand and the protein-of-interest (POI) ligand is estimated to be in a medium-to-long range. Its length provides the necessary reach to facilitate stable ternary complex formation, a prerequisite for efficient target ubiquitination and subsequent proteasomal degradation. As noted in Section 3, this length is a key differentiator from shorter PEGn linkers, which may be suboptimal for bridging this gap [1].

Synthesis of Well-Defined Peptide and Protein Conjugates Requiring Strict Characterization

The monodisperse nature of Fmoc-NH-PEG10-acid (751.86 g/mol) makes it the linker of choice for applications demanding a high degree of molecular definition, such as in the preparation of analytical standards, detailed structure-activity relationship (SAR) studies, or therapeutic candidates. This property, highlighted in Section 3, ensures that the final conjugate can be purified to homogeneity and unambiguously characterized by mass spectrometry and other analytical techniques, overcoming the significant analytical challenges posed by polydisperse PEG alternatives .

Automated Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG10-acid is fully compatible with standard Fmoc-SPPS protocols. The Fmoc group can be deprotected quantitatively using mild bases like piperidine, as discussed in Section 3, and the liberated amine can then be extended. Alternatively, the free carboxylic acid can be pre-activated and coupled to a resin-bound amine. This orthogonality allows for the routine and automated insertion of a flexible, hydrophilic PEG10 spacer at any desired position within a growing peptide chain, a standard practice in modern peptide chemistry [2].

Conjugation of Hydrophobic Payloads to Biomolecules for Enhanced Solubility

The hydrophilic PEG10 chain in Fmoc-NH-PEG10-acid effectively increases the aqueous solubility and reduces non-specific binding of conjugated hydrophobic small molecules, peptides, or fluorescent probes. As a class-level advantage discussed in Section 3, this PEGylation strategy is widely used to improve the handling and biological performance of otherwise poorly soluble compounds in aqueous assay buffers or physiological environments, making it a practical choice for bioconjugation [3].

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